molecular formula C13H9ClN2O4 B2761637 3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 454473-68-8

3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2761637
CAS RN: 454473-68-8
M. Wt: 292.68
InChI Key: KYYUJNMQJNPSNO-UHFFFAOYSA-N
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Description

3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, commonly referred to as 3a-chloro-4-pyrrolidinone (3a-Cl-4-P), is a heterocyclic compound with a wide range of potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a member of the pyrrolidinone family, which is a group of compounds with a pyrrolidine core structure that is linked to an aromatic group. 3a-Cl-4-P is of particular interest due to its unique structure, which has been shown to possess a variety of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities.

Scientific Research Applications

Heterocyclic compounds containing nitrogen play a crucial role in medicinal chemistry. Among these, isoxazole and pyrazole derivatives have garnered significant interest due to their diverse biological functions. In this analysis, we’ll explore the scientific research applications of our compound of interest.

Antioxidant Activity: The synthesized compound demonstrates remarkable antioxidant activity. This property is essential for combating oxidative stress and protecting cells from damage. Further investigations into its mechanism of action and potential therapeutic applications are warranted.

Anticancer Potential: Our compound was tested against HeLa cell lines in vitro using the MTT assay method. Preliminary results indicate potential anticancer activity. Investigating its mode of action, selectivity, and safety profile could lead to novel cancer therapies.

Anti-Inflammatory Applications: Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are highly sought after. Isoxazole derivatives have shown promise as anti-inflammatory agents . Further studies could explore the compound’s efficacy in animal models and its potential for clinical use.

Antipyretic Properties: Fever management remains a critical aspect of healthcare. Pyrazole and isoxazole derivatives have been investigated as antipyretic agents . Our compound’s ability to modulate fever responses warrants further investigation.

Antimicrobial Activity: Natural molecules containing isoxazole and pyrazole rings often exhibit antimicrobial properties. Exploring the compound’s effectiveness against specific pathogens, its mechanism of action, and potential synergies with existing antibiotics could be valuable.

Drug Development: Isoxazole and pyrazole derivatives serve as versatile scaffolds for drug development. Their diverse biological activities make them attractive candidates for designing novel therapeutic agents. Researchers can explore modifications to enhance potency, selectivity, and pharmacokinetics.

Conclusion

“3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” holds promise across various fields. Its antioxidant, anticancer, anti-inflammatory, antipyretic, antimicrobial properties, and potential as a drug scaffold make it an exciting subject for further investigation. Researchers should continue exploring its applications and uncovering its full potential . 🌟

properties

IUPAC Name

3-acetyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c1-6(17)10-9-11(20-15-10)13(19)16(12(9)18)8-4-2-7(14)3-5-8/h2-5,9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYUJNMQJNPSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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